molecular formula C12H13N2O3+ B15133583 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (2)

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (2)

Cat. No.: B15133583
M. Wt: 233.24 g/mol
InChI Key: HLFLBKIQBDAVPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FEN1InhibitorC2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of FEN1InhibitorC2 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using high-throughput screening methods to identify the most effective synthetic routes, and employing advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

FEN1InhibitorC2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of FEN1InhibitorC2 .

Scientific Research Applications

FEN1InhibitorC2 has a wide range of scientific research applications, including:

Mechanism of Action

FEN1InhibitorC2 exerts its effects by binding to the active site of FEN1, thereby inhibiting its endonuclease activity. This inhibition leads to the accumulation of DNA damage, particularly DNA double-strand breaks, which can trigger cell death in cancer cells. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination repair, and non-homologous end joining .

Comparison with Similar Compounds

FEN1InhibitorC2 is unique compared to other FEN1 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:

FEN1InhibitorC2 stands out due to its potential for higher specificity and reduced side effects, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C12H13N2O3+

Molecular Weight

233.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-hydroxy-4aH-quinazolin-1-ium-2,4-dione

InChI

InChI=1S/C12H13N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8-9,17H,5-7H2/q+1

InChI Key

HLFLBKIQBDAVPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C[N+]2=C3C=CC=CC3C(=O)N(C2=O)O

Origin of Product

United States

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